molecular formula C12H24O B089465 2,6,8-Trimethyl-4-nonanone CAS No. 123-18-2

2,6,8-Trimethyl-4-nonanone

Cat. No.: B089465
CAS No.: 123-18-2
M. Wt: 184.32 g/mol
InChI Key: GFWVDQCGGDBTBS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,6,8-Trimethyl-4-nonanone is a chemical compound with the molecular formula C12H24O

Pharmacokinetics

It is known that the compound is soluble in alcohol and insoluble in water , which may influence its bioavailability and distribution within the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more readily absorbed and distributed in environments where alcohol is present . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s action, efficacy, and stability.

Chemical Reactions Analysis

Types of Reactions

2,6,8-Trimethyl-4-nonanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 2,6,8-trimethyl-4-nonanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: The oxidation of this compound typically yields carboxylic acids or ketones with higher oxidation states.

    Reduction: The reduction of this compound results in the formation of 2,6,8-trimethyl-4-nonanol.

    Substitution: Substitution reactions can produce various alkylated or arylated derivatives depending on the reagents used.

Scientific Research Applications

2,6,8-Trimethyl-4-nonanone has several scientific research applications:

Properties

IUPAC Name

2,6,8-trimethylnonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h9-11H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWVDQCGGDBTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7026998
Record name 2,6,8-Trimethyl-4-nonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7026998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4-Nonanone, 2,6,8-trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

123-18-2
Record name 2,6,8-Trimethyl-4-nonanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,6,8-Trimethyl-4-nonanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyl heptyl ketone
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Record name 4-Nonanone, 2,6,8-trimethyl-
Source EPA Chemicals under the TSCA
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Record name 2,6,8-Trimethyl-4-nonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7026998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,8-trimethylnonan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.190
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Record name 2,6,8-TRIMETHYL-4-NONANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,6,8-trimethyl-4-nonanone in the solvent extraction process described in the research?

A1: this compound functions as an equilibrium modifier within the solvent extraction composition []. This means it helps to fine-tune the extraction process by influencing the distribution of metal ions between the aqueous and organic phases. The research specifically focuses on its use in conjunction with orthohydroxyarylaldoximes and orthohydroxyarylketoximes for extracting metals.

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